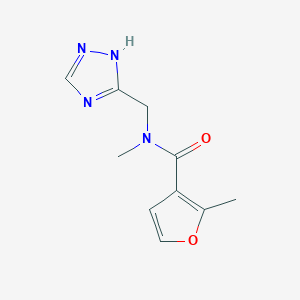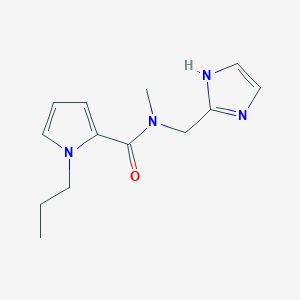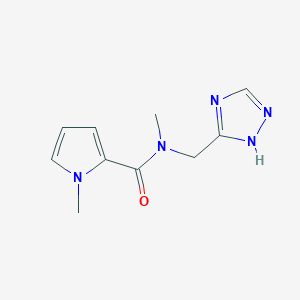
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFTC or furotriazole and is a member of the triazole family of compounds.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of fungi, bacteria, and parasites. In the case of cancer, DFTC is believed to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and parasites. In cancer cells, DFTC has been found to induce apoptosis or programmed cell death. In addition, DFTC has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using DFTC in lab experiments is its potential toxicity. Care must be taken to ensure that the concentration of DFTC used in experiments is not toxic to cells or organisms.
Zukünftige Richtungen
There are several future directions for the study of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One of the most promising areas of research is the development of new drugs based on DFTC. Another area of research is the study of the mechanisms of action of DFTC in cancer cells. In addition, further research is needed to determine the potential applications of DFTC as a corrosion inhibitor and as a pesticide.
Synthesemethoden
The synthesis of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 2,3-dimethylfuran with 1-(azidomethyl)-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition reaction.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been studied extensively for its potential applications in various fields. One of the most significant applications of DFTC is in the field of medicine. It has been found to possess antifungal, antibacterial, and antiparasitic properties. DFTC has also been studied for its potential anticancer activity. In addition to its medical applications, DFTC has also been studied for its potential use as a corrosion inhibitor and as a pesticide.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(3-4-16-7)10(15)14(2)5-9-11-6-12-13-9/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDUMYLROCPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)

